Benzylpenicillenic acid is derived from benzylpenicillin, which is a natural antibiotic produced by the mold Penicillium chrysogenum. It falls under the class of beta-lactam antibiotics and is specifically categorized as a penicillin derivative. The compound is characterized by its beta-lactam ring structure, which is crucial for its antibacterial activity.
The synthesis of benzylpenicillenic acid can be achieved through various methods:
Benzylpenicillenic acid features a molecular formula of C16H19N3O4S, with a molecular weight of 357.41 g/mol. Its structure comprises:
The compound's stereochemistry plays a significant role in its biological activity, influencing how it interacts with target enzymes in bacteria.
Benzylpenicillenic acid participates in several chemical reactions:
The mechanism of action of benzylpenicillenic acid primarily involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the cross-linking of peptidoglycan layers. This leads to:
This mechanism is particularly effective against gram-positive bacteria due to their thicker peptidoglycan layers .
Benzylpenicillenic acid exhibits several notable physical and chemical properties:
Benzylpenicillenic acid has several scientific applications:
Benzylpenicillenic acid (CAS 3264-88-8) is a degradation product and biosynthetic intermediate of benzylpenicillin (penicillin G). Its molecular formula is C₁₆H₁₈N₂O₄S, with a molar mass of 334.39 g/mol. The compound features a distinctive β-lactam ring fused to a heterocyclic system, but unlike intact penicillins, it contains an oxazolone ring resulting from the rearrangement of penicillin’s thiazolidine ring. This structural shift occurs under acidic conditions or via enzymatic action, yielding a penicillenic acid derivative characterized by a 2-benzyl-substituted oxazolone moiety [6] [8] [9].
The molecule’s reactivity is defined by:
Table 1: Key Structural Features of Benzylpenicillenic Acid
Component | Chemical Property | Role |
---|---|---|
β-Lactam Ring | Strain-driven reactivity | Antibacterial pharmacophore |
Oxazolone Ring (2-benzyl) | Conjugated system | Chromophore for detection (UV 320 nm) |
Carboxyl Group | Bronsted acid (deprotonates at physiological pH) | Solubilization, protein binding |
Thioether Linkage | Oxidation-sensitive | Forms disulfide-linked haptens |
This configuration enables benzylpenicillenic acid to act as a protein-reactive hapten, forming covalent adducts via thiol-disulfide exchange or acylation. Its crystalline form appears as a white to off-white powder with moderate water solubility (~210 mg/L), influenced by pH and temperature [6] [9].
Benzylpenicillenic acid emerged as a critical entity during World War II antibiotic research. In 1948, studies identified it as a key intermediate in the chemical synthesis of benzylpenicillin. Researchers demonstrated that ring closure of penicillenic acid derivatives could regenerate active penicillin G under controlled conditions—a pivotal strategy when fermentation yields were insufficient [2]. This discovery coincided with global efforts to scale up penicillin production:
The compound’s instability, however, complicated early purification. Alexander Fleming’s original Penicillium notatum extracts contained benzylpenicillenic acid as a degradation byproduct, contributing to early stability challenges. Howard Florey’s Oxford team later noted that acidification of penicillin G solutions generated this derivative, explaining therapeutic inconsistencies in early clinical batches [4] [7]. By the 1950s, its role in penicillin allergy was established when researchers linked its protein-binding capacity to immune sensitization [8].
Benzylpenicillenic acid serves as a strategic precursor in semisynthetic penicillin development. Its significance lies in two domains:
Biosynthetic Pathway Engineering
The compound is a branch-point intermediate in penicillin G biosynthesis. During fermentation, Penicillium chrysogenum converts the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) to isopenicillin N, which then undergoes acyltransferase-mediated side-chain exchange. Benzylpenicillenic acid forms when phenylacetic acid (a precursor) is metabolized incompletely, diverting flux from active penicillin [5] [7]. Controlling this side reaction was essential for industrial production:
Table 2: Benzylpenicillenic Acid in Penicillin Production Systems
Production Method | Benzylpenicillenic Acid Yield | Solution |
---|---|---|
Early surface culture | ≤15% of total products | Optimized submerged fermentation |
Corn steep liquor medium | ≤5% | Phenylacetic acid fed-batch control |
Enzymatic deacylation | Primary intermediate | Immobilized penicillin acylase recycling |
Semisynthetic Antibiotic Synthesis
Chemical cleavage of penicillin G yields 6-aminopenicillanic acid (6-APA), the universal precursor for semisynthetic penicillins. Benzylpenicillenic acid appears during this process via non-enzymatic rearrangement, especially under acidic conditions. Researchers exploit its reactivity to create analogues:
Additionally, the molecule is a tool for studying resistance mechanisms. Its β-lactam ring undergoes hydrolysis by metallo-β-lactamases (MBLs), providing kinetics data to design inhibitors. Soil bacteria like Escherichia coli engineered for penicillin degradation use benzylpenicillenic acid as a carbon source, revealing catabolic pathways that may confer environmental resistance [4] [7].
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